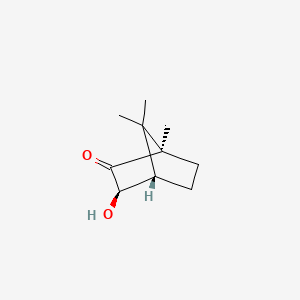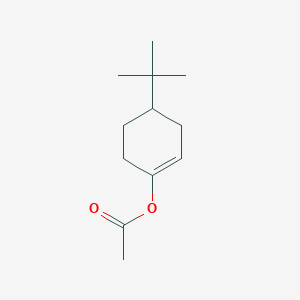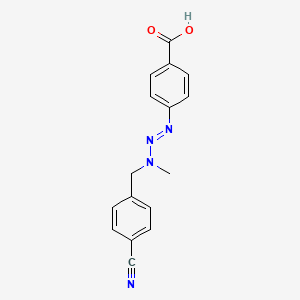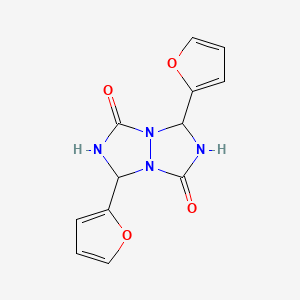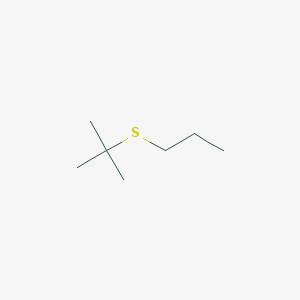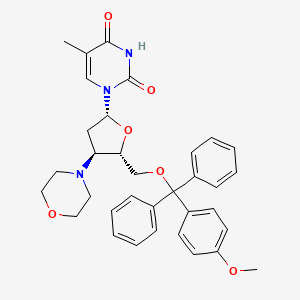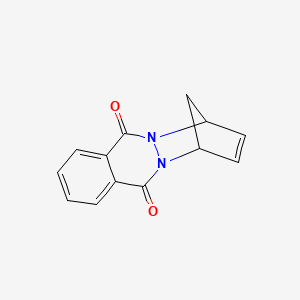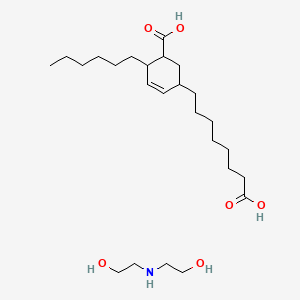
Einecs 269-766-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene is an organic compound and a member of the class of substances known as cycloalkenes. It is a colorless liquid with a sharp smell and is used in various industrial applications. Its chemical formula is C₆H₁₀ . Cyclohexene is commonly produced by the partial hydrogenation of benzene .
Méthodes De Préparation
Cyclohexene can be prepared by several methods:
Dehydration of Cyclohexanol: This is one of the most common methods. Cyclohexanol is dehydrated using an acid catalyst such as phosphoric acid.
Partial Hydrogenation of Benzene: This industrial method involves the partial hydrogenation of benzene using a metal catalyst such as palladium or nickel.
Analyse Des Réactions Chimiques
Cyclohexene undergoes various types of chemical reactions:
Oxidation: Cyclohexene can be oxidized to cyclohexanol and cyclohexanone.
Hydration: Hydration of cyclohexene gives cyclohexanol.
Combustion: Cyclohexene can undergo combustion in the presence of air, producing carbon dioxide and water.
Electrophilic Addition: Cyclohexene reacts with bromine to form 1,2-dibromocyclohexane.
Applications De Recherche Scientifique
Cyclohexene has several applications in scientific research:
Industrial Synthesis: It serves as an intermediate in the industrial synthesis of various compounds, including adipic acid and caprolactam, both of which are precursors to nylon.
Spectroscopy Studies: In research settings, cyclohexene is often used as a reference compound in spectroscopy studies due to its easily identifiable characteristics.
Green Chemistry: There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly.
Mécanisme D'action
Cyclohexene exerts its effects through various mechanisms:
Electrophilic Addition: The reaction with bromine is an example of electrophilic addition, where the bromine is polarized by the approaching π bond in the cyclohexene.
Dehydration Reaction: The production of cyclohexene from cyclohexanol involves an E1 mechanism, where the key intermediate is the cyclohexyl cation.
Comparaison Avec Des Composés Similaires
Cyclohexene can be compared with other similar compounds such as cyclohexane:
Cyclohexane: Cyclohexane is a saturated hydrocarbon composed of single bonds, whereas cyclohexene is an unsaturated hydrocarbon featuring a double bond.
Cyclohexanol: Cyclohexanol is an alcohol that can be dehydrated to form cyclohexene.
Cyclohexene’s unique structure and reactivity make it a valuable compound in various industrial and research applications.
Propriétés
Numéro CAS |
68324-22-1 |
|---|---|
Formule moléculaire |
C25H47NO6 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C21H36O4.C4H11NO2/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;6-3-1-5-2-4-7/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);5-7H,1-4H2 |
Clé InChI |
DCDKFIZYBRYJPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)NCCO |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


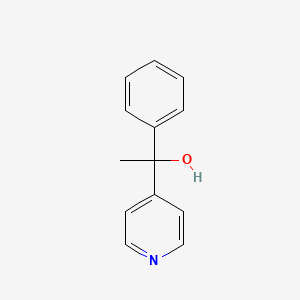
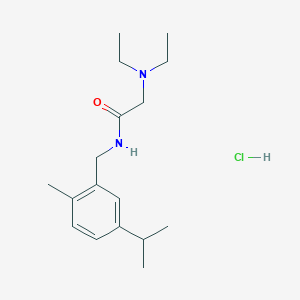

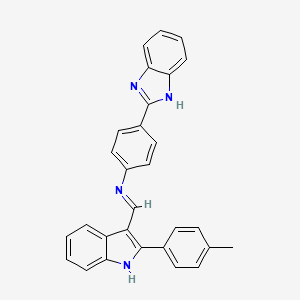
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
